molecular formula C9H3ClF3NO2 B1500104 3-Chloro-4-(trifluoromethoxy)benzoyl cyanide CAS No. 80277-44-7

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide

Cat. No. B1500104
CAS RN: 80277-44-7
M. Wt: 249.57 g/mol
InChI Key: JHUFGBSGINLPOW-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide, also known as CTBC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a white to light yellow powder that is soluble in organic solvents and has a molecular weight of 287.66 g/mol.

Scientific Research Applications

Electrophilic Trifluoromethylation

Rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents demonstrates the use of electrophilic trifluoromethylating agents in organic synthesis. This process facilitates the introduction of trifluoromethyl groups to aromatic compounds, a valuable modification in drug design and agrochemical research (Mejía & Togni, 2012).

Benzoylation of Nucleosides

The 'green' methodology for benzoylation of nucleosides using benzoyl cyanide in an ionic liquid provides an environmentally friendly and efficient approach for the modification of nucleosides. This technique is significant for the synthesis of modified nucleosides, which have applications in medicinal chemistry and drug development (Prasad et al., 2005).

Polymer Synthesis

In the realm of material science, the synthesis of hyperbranched polyesters via in situ end group modification demonstrates the application of benzoyl chloride derivatives in creating advanced polymer materials with tailored properties. Such polymers have potential applications in coatings, adhesives, and as functional materials (Kricheldorf, Bolender, & Wollheim, 1999).

Catalysis and Organic Transformations

The benzoyl peroxide-promoted dual C-C bond formation via dual C-H bond cleavage illustrates the compound's role in facilitating complex organic transformations. This reaction pathway is valuable for constructing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Wang et al., 2014).

Advanced Organic Synthesis Techniques

Microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and benzoyl cyanides showcases the use of modern techniques to expedite the synthesis of complex organic molecules. Such methodologies are important for accelerating the discovery and development of new compounds in research and industrial settings (Kandre, Bhagat, Sharma, & Gupte, 2013).

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO2/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUFGBSGINLPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661523
Record name 3-Chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide

CAS RN

80277-44-7
Record name 3-Chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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